
(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen umfasst, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die Verwendung spezifischer Reagenzien und Katalysatoren. Ein gängiger Syntheseweg kann die folgenden Schritte umfassen:
Bildung des Hydroxy-phenylpropan-2-yl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion eines geeigneten Phenylpropanol-Derivats mit einem Hydroxylierungsmittel unter kontrollierten Bedingungen.
Einführung der Methoxypropoxybenzyl-Gruppe: Dieser Schritt beinhaltet die Reaktion des Hydroxy-phenylpropan-2-yl-Zwischenprodukts mit einem Methoxypropoxybenzylhalogenid in Gegenwart einer Base.
Bildung der endgültigen Verbindung: Der letzte Schritt umfasst die Reaktion des Zwischenprodukts mit einem geeigneten Butanamid-Derivat unter spezifischen Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen und effizienter Reinigungsverfahren umfassen. Dies kann die Verwendung von Durchflussreaktoren, ein Hochdurchsatz-Screening von Katalysatoren und fortschrittliche Trennmethoden wie Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxy- und Methoxygruppen, was zur Bildung der entsprechenden Ketone oder Aldehyde führt.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Methoxygruppen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Häufige Reagenzien sind Alkylhalogenide, Nucleophile wie Amine oder Thiole und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte
Oxidation: Bildung von Ketonen, Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Derivate mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger synthetischer Methoden.
Biologie
In der Biologie wird diese Verbindung auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren. Sie kann als Leitstruktur für die Entwicklung neuer Medikamente oder als Werkzeug für die Untersuchung biochemischer Stoffwechselwege dienen.
Medizin
In der Medizin wird (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid auf seine potenziellen therapeutischen Wirkungen untersucht. Sie kann Anwendungen bei der Behandlung verschiedener Krankheiten haben, darunter Krebs, Entzündungen und neurologische Erkrankungen.
Industrie
In der Industrie kann diese Verbindung als Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien verwendet werden. Seine einzigartigen Eigenschaften machen es wertvoll für die Entwicklung neuer Materialien und Produkte.
Wirkmechanismus
Der Wirkmechanismus von (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen, Rezeptoren oder Ionenkanälen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Wirkmechanismus
The mechanism of action of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxybenzyl)-N,3-dimethylbutanamid
- (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(3-Methoxypropoxy)benzyl)-N,3-dimethylbutanamid
- (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(2-methoxyethoxy)benzyl)-N,3-dimethylbutanamid
Einzigartigkeit
Die Einzigartigkeit von (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht. Das Vorhandensein von sowohl Hydroxy- als auch Methoxygruppen sowie die spezifische Stereochemie ermöglichen selektive Wechselwirkungen mit molekularen Zielstrukturen und das Potenzial für vielfältige Reaktivität.
Eigenschaften
Molekularformel |
C27H39NO5 |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C27H39NO5/c1-19(2)23(27(30)28(4)20(3)26(29)22-11-8-7-9-12-22)17-21-13-14-24(32-6)25(18-21)33-16-10-15-31-5/h7-9,11-14,18-20,23,26,29H,10,15-17H2,1-6H3/t20-,23+,26+/m0/s1 |
InChI-Schlüssel |
PTYQNIXXFCSJDA-VAPDBKPJSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C |
Kanonische SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N(C)C(C)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
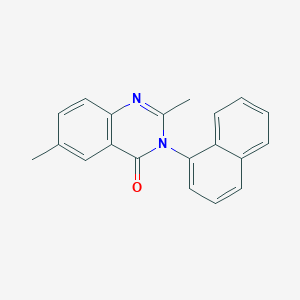
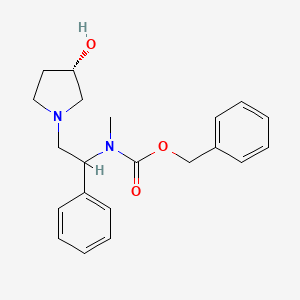
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
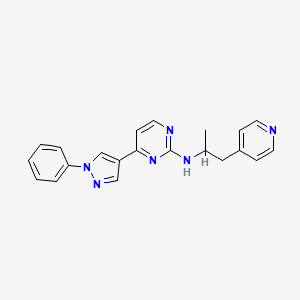
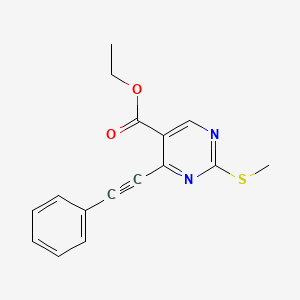
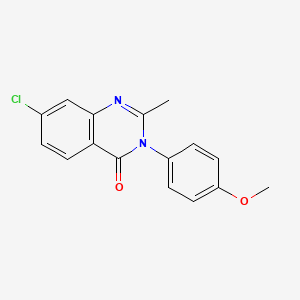
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
